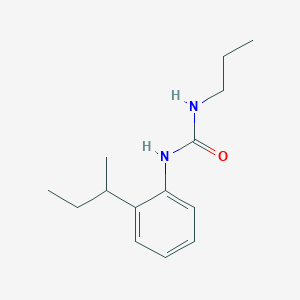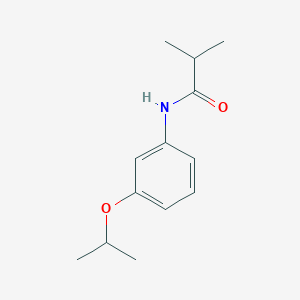![molecular formula C26H21NO7 B5327511 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate, commonly known as Boc-L-Phenylalanine 4-Hydroxycoumarin, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of phenylalanine and hydroxycoumarin, and its synthesis method involves the reaction of Boc-L-phenylalanine with 4-hydroxycoumarin in the presence of a coupling agent.
作用机制
The mechanism of action of Boc-L-Phenylalanine 4-Hydroxycoumarin involves the inhibition of COX-2 activity and scavenging of free radicals. COX-2 is an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, Boc-L-Phenylalanine 4-Hydroxycoumarin reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. The compound also scavenges free radicals, which are known to cause oxidative stress and damage to cells.
Biochemical and physiological effects:
Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, scavenge free radicals, and protect cells from oxidative stress. Additionally, Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
Boc-L-Phenylalanine 4-Hydroxycoumarin has several advantages for lab experiments. The compound is easy to synthesize and purify, and its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, one limitation of Boc-L-Phenylalanine 4-Hydroxycoumarin is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on Boc-L-Phenylalanine 4-Hydroxycoumarin. One potential direction is to investigate the compound's potential as an anti-inflammatory and antioxidant agent in vivo. Another direction is to explore the compound's anticancer properties and its potential as a cancer therapeutic. Additionally, further research is needed to optimize the synthesis and purification of Boc-L-Phenylalanine 4-Hydroxycoumarin and to develop new formulations that improve its solubility and bioavailability.
合成方法
The synthesis of Boc-L-Phenylalanine 4-Hydroxycoumarin involves the reaction of Boc-L-phenylalanine with 4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Boc-L-Phenylalanine 4-Hydroxycoumarin, which can be purified through column chromatography.
科学研究应用
Boc-L-Phenylalanine 4-Hydroxycoumarin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to scavenge free radicals and protect cells from oxidative stress.
属性
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-16(27-26(31)32-15-17-8-4-2-5-9-17)25(30)33-19-12-20(28)24-21(29)14-22(34-23(24)13-19)18-10-6-3-7-11-18/h2-14,16,28H,15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUWAVBHLHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)



![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5327499.png)

![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5327517.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)